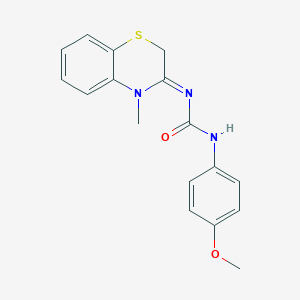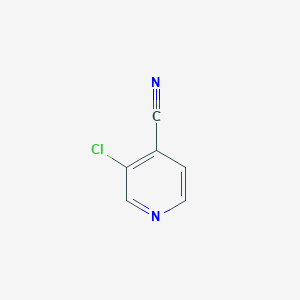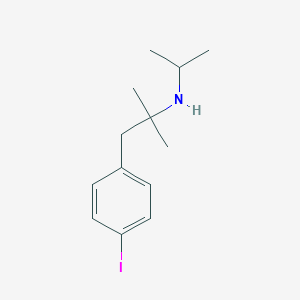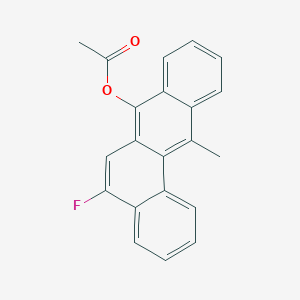
BENZ(a)ANTHRACEN-7-OL, 5-FLUORO-12-METHYL-, ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been the subject of numerous research studies to understand its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is not fully understood, but it is believed to inhibit the activity of certain enzymes that are necessary for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor properties.
Effets Biochimiques Et Physiologiques
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are necessary for the growth and proliferation of cancer cells, and has been shown to induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its potential use in the development of new drugs for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has several advantages and limitations for lab experiments. One advantage is that it can be synthesized through a specific method, which allows for the production of high yields of the compound. Additionally, this compound has been shown to have promising anti-tumor properties, which makes it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate. One direction is to further understand the mechanism of action of this compound, which may provide insights into its potential applications. Additionally, further research is needed to determine the optimal dosage and administration of this compound for its potential use in the development of new drugs. Finally, research is needed to determine the potential side effects and toxicity of this compound, which is necessary for its safe use in humans.
Conclusion:
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been the subject of numerous research studies to understand its mechanism of action, biochemical and physiological effects, and future directions for research. Further research is needed to fully understand the potential applications of this compound and its safety for use in humans.
Méthodes De Synthèse
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 5-fluoro-12-methylbenz(a)anthracene with acetic anhydride in the presence of a catalyst to form the desired compound. This method has been optimized to produce high yields of the compound and has been used in various research studies.
Applications De Recherche Scientifique
Benz(a)anthracen-7-ol, 5-fluoro-12-methyl-, acetate has been the subject of numerous research studies due to its potential applications in various fields. This compound has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. Additionally, this compound has been studied for its potential use in the development of new drugs for various diseases.
Propriétés
Numéro CAS |
100310-97-2 |
|---|---|
Nom du produit |
BENZ(a)ANTHRACEN-7-OL, 5-FLUORO-12-METHYL-, ACETATE |
Formule moléculaire |
C21H15FO2 |
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(5-fluoro-12-methylbenzo[a]anthracen-7-yl) acetate |
InChI |
InChI=1S/C21H15FO2/c1-12-14-7-3-6-10-17(14)21(24-13(2)23)18-11-19(22)15-8-4-5-9-16(15)20(12)18/h3-11H,1-2H3 |
Clé InChI |
UTZNJYZRKXPKHA-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)OC(=O)C)F |
SMILES canonique |
CC1=C2C3=CC=CC=C3C(=CC2=C(C4=CC=CC=C14)OC(=O)C)F |
Autres numéros CAS |
100310-97-2 |
Synonymes |
5-Fluoro-7-hydroxy-12-methylbenz(a)anthracene acetate ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



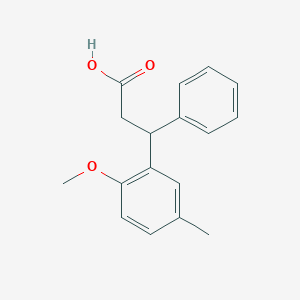
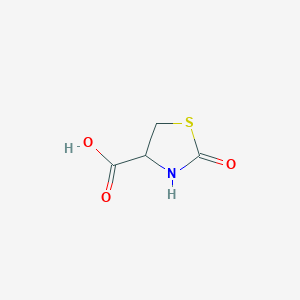
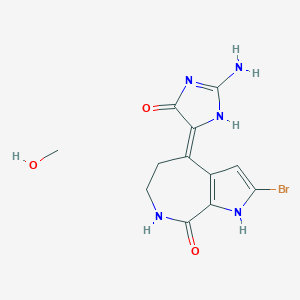
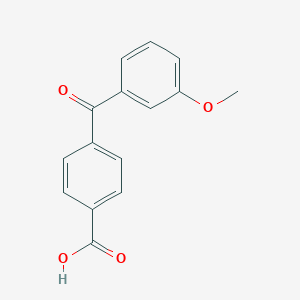
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
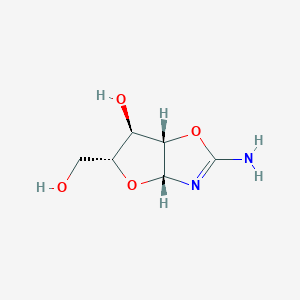
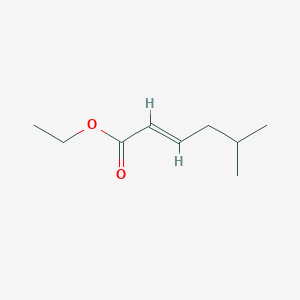
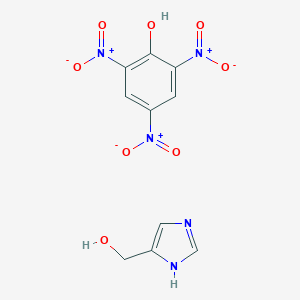
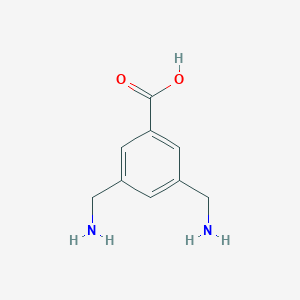
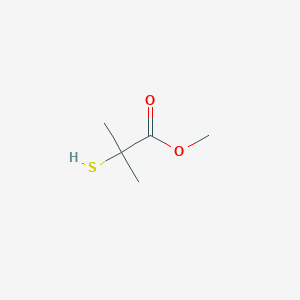
![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
